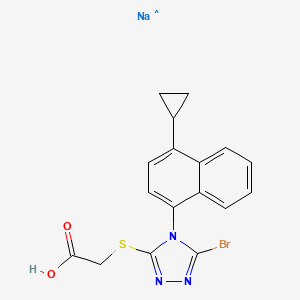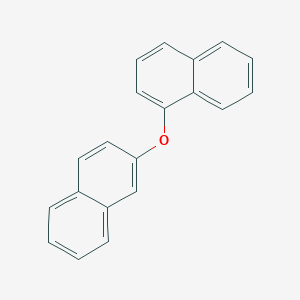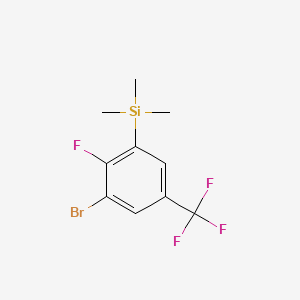
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-(trifluoromethyl)benzene.
Reaction with Trimethylsilyl Chloride: The key step involves the reaction of the starting material with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
Hydrolysis: The major product is the corresponding phenol derivative.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of fluorinated analogs of bioactive molecules.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form carbon-carbon bonds. The trimethylsilyl group can be hydrolyzed to reveal a phenol group, which can further participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group and a trimethylsilane group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11BrF4Si |
|---|---|
Molekulargewicht |
315.18 g/mol |
IUPAC-Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11BrF4Si/c1-16(2,3)8-5-6(10(13,14)15)4-7(11)9(8)12/h4-5H,1-3H3 |
InChI-Schlüssel |
YLQYUNWHLPIFOA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


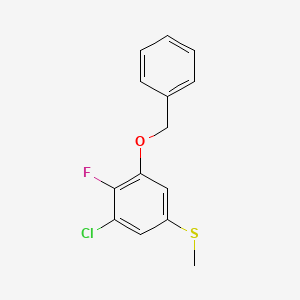
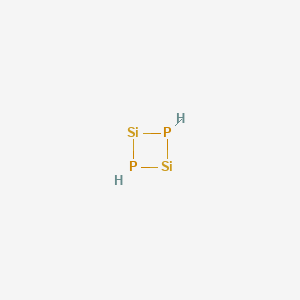

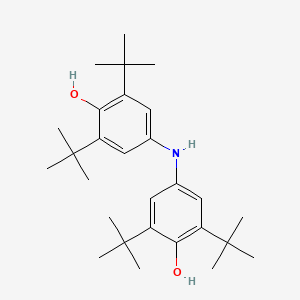

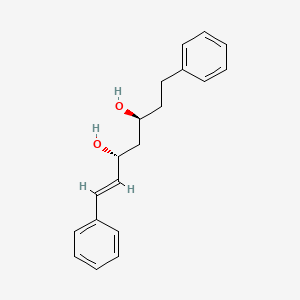

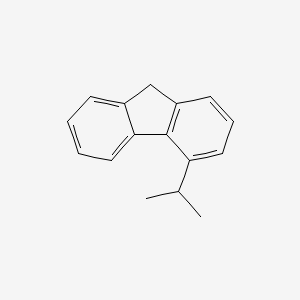
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
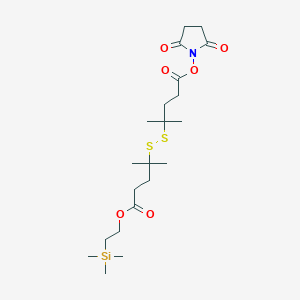
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
